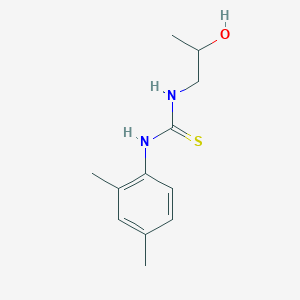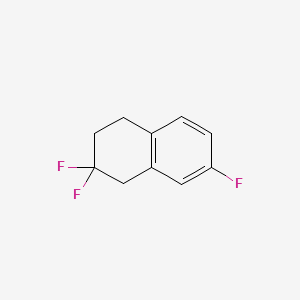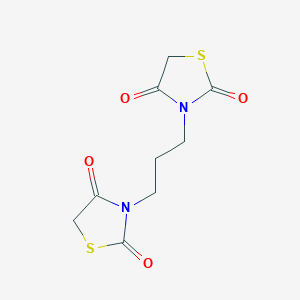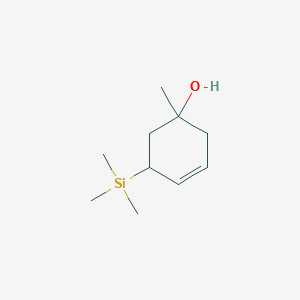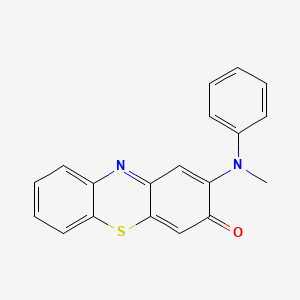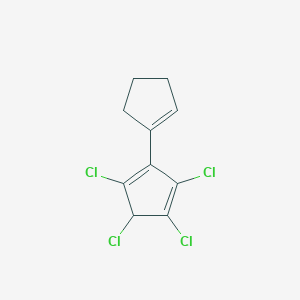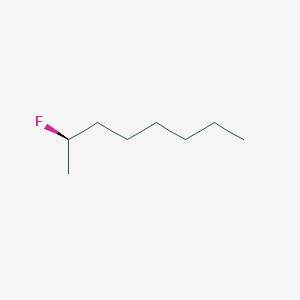
(2R)-2-Fluorooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Fluorooctane is an organic compound characterized by the presence of a fluorine atom attached to the second carbon of an octane chain. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The (2R) designation indicates the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Fluorooctane typically involves the fluorination of an appropriate precursor. One common method is the enantioselective fluorination of 2-octanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would include steps for purification and quality control to ensure the product meets the required specifications. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Fluorooctane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, yielding non-fluorinated hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can achieve reduction.
Major Products:
Substitution: Products include various fluorinated derivatives depending on the nucleophile used.
Oxidation: Products include fluorinated alcohols and ketones.
Reduction: Products include non-fluorinated hydrocarbons.
Scientific Research Applications
(2R)-2-Fluorooctane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in the context of fluorinated drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-Fluorooctane involves its interaction with molecular targets through its fluorine atom. The fluorine atom can influence the compound’s reactivity and interactions due to its high electronegativity and small size. This can affect the compound’s binding to enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
(2S)-2-Fluorooctane: The enantiomer of (2R)-2-Fluorooctane with opposite spatial arrangement.
2-Fluorooctane: The racemic mixture containing both (2R) and (2S) enantiomers.
2-Chlorooctane: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomer or other halogenated octanes. The presence of the fluorine atom also imparts distinct reactivity and stability characteristics.
Properties
CAS No. |
54632-06-3 |
|---|---|
Molecular Formula |
C8H17F |
Molecular Weight |
132.22 g/mol |
IUPAC Name |
(2R)-2-fluorooctane |
InChI |
InChI=1S/C8H17F/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
TVJHFQWCMCKELZ-MRVPVSSYSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)F |
Canonical SMILES |
CCCCCCC(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


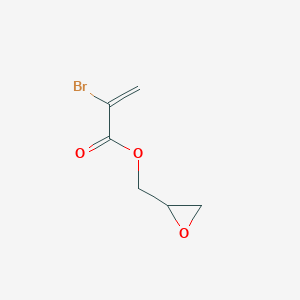
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
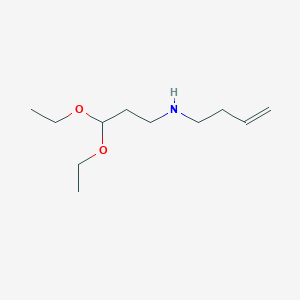
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
